2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid

Kinase inhibitor selectivity Allosteric inhibition PAK1 signaling

2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid (IPA-3) is the definitive non-ATP-competitive, allosteric inhibitor of group I PAKs (PAK1/2/3). Unlike ATP-competitive agents (e.g., PF-3758309, FRAX486), IPA-3 binds covalently to the autoregulatory domain, preserving efficacy in high-ATP cellular environments (1–5 mM) and sparing group II PAKs (PAK4–6). It does not interfere with clathrin-mediated endocytosis, making it the superior tool for cytoskeletal remodeling and migration studies. Researchers rely on IPA-3 (IC50 2.5 μM) to benchmark novel allosteric PAK1 inhibitors. Procure from qualified suppliers to ensure ≥96% purity and validated bioactivity.

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
CAS No. 365213-68-9
Cat. No. B1612711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid
CAS365213-68-9
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CC(=O)O
InChIInChI=1S/C15H12N2O2/c18-14(19)10-12-15(11-6-2-1-3-7-11)16-13-8-4-5-9-17(12)13/h1-9H,10H2,(H,18,19)
InChIKeyOGQCKJDPXCCESR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid (CAS 365213-68-9): Chemical Identity and Procurement Baseline


2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid (CAS 365213-68-9; MFCD04114708) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. It is also known by the synonym IPA-3, under which it is primarily recognized as a small-molecule inhibitor of p21-activated kinase 1 (PAK1) . Its molecular formula is C15H12N2O2 (MW: 252.27 g/mol), with a purity specification typically ≥96% (HPLC) when sourced from major vendors . The compound is supplied as a solid requiring storage at 2-8°C under desiccated conditions, with cold-chain shipping recommended .

Why Generic Substitution of 2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid with Other PAK1 Inhibitors Fails


Generic substitution of 2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid (IPA-3) with other PAK1 inhibitors is precluded by its unique non-ATP competitive, allosteric binding mechanism and distinct selectivity profile. While most PAK1 inhibitors (e.g., PF-3758309, FRAX486, G-5555) are ATP-competitive and achieve nanomolar potency through binding at the ATP pocket [1], IPA-3 is a micromolar inhibitor that binds covalently to cysteine residues in the autoregulatory domain of group I PAKs, preventing their activation without competing with endogenous ATP [2]. This fundamental mechanistic divergence makes it a specialized tool for dissecting kinase signaling in contexts where ATP-competitive inhibition would confound results, such as in high-ATP cellular environments or in selectivity profiling studies [2].

Quantitative Differentiation of 2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid (IPA-3) Against Comparator PAK1 Inhibitors


Non-ATP Competitive Binding Mode vs. ATP-Competitive PAK1 Inhibitors

IPA-3 is a non-ATP competitive, allosteric inhibitor of PAK1, in contrast to ATP-competitive inhibitors such as PF-3758309, FRAX486, and G-5555 [1]. It covalently modifies cysteine residues in the autoregulatory domain of PAK1, preventing its activation, whereas ATP-competitive inhibitors bind the ATP-binding pocket and are susceptible to competition from intracellular ATP concentrations (~1–5 mM) [2]. This mechanistic distinction enables IPA-3 to maintain inhibitory activity in high-ATP cellular environments and provides a unique tool for deconvoluting kinase signaling pathways [1].

Kinase inhibitor selectivity Allosteric inhibition PAK1 signaling

Selectivity for Group I PAKs vs. ATP-Competitive Inhibitors with Broader Activity

IPA-3 exhibits a distinct selectivity profile relative to ATP-competitive PAK1 inhibitors. It shows no inhibition of group II PAKs (PAK4–6) , whereas ATP-competitive inhibitors such as PF-3758309 potently inhibit PAK4 (Kd = 2.7 nM; Ki = 18.7 nM) and FRAX486 displays some activity against PAK4 (IC50 = 779 nM) . IPA-3's inhibition is restricted to group I PAKs (PAK1, PAK2, PAK3) through its allosteric binding site, providing a cleaner pharmacological profile for studies where PAK4-mediated signaling is a confounding variable .

Kinase selectivity PAK family Off-target profiling

Functional Selectivity Demonstrated by Lack of Clathrin-Mediated Endocytosis Inhibition

IPA-3's unique binding site on the autoregulatory domain of PAK1 confers a distinct functional selectivity profile not observed with other pathway inhibitors. In CIK (Ctenopharyngodon idellus kidney) cells, IPA-3 does not inhibit clathrin-mediated endocytosis at experimental concentrations, whereas other inhibitors targeting related pathways often interfere with endocytic processes [1]. This functional specificity confirms that IPA-3's allosteric inhibition does not broadly disrupt PAK1's scaffolding functions or other PAK1-interacting protein complexes that may be involved in endocytosis [1].

Cellular pathway specificity Endocytosis PAK1 functional assays

Differential Chemical and Physical Properties for Formulation

IPA-3 displays solubility in DMSO (≥16.1 mg/mL) and ethanol (≥2.22 mg/mL) but is insoluble in water [1]. This solubility profile is typical for many imidazopyridine derivatives but differs from some ATP-competitive PAK1 inhibitors like PF-3758309, which exhibits improved aqueous solubility due to the presence of a basic amine and is orally bioavailable . IPA-3's requirement for organic solvents may influence its suitability for in vivo studies and necessitates careful formulation optimization. Additionally, the compound's disulfide bond is critical for activity; reduction by dithiothreitol (DTT) nullifies its inhibitory action [1].

Solubility Formulation development Chemical stability

Purity and Cold-Chain Procurement Requirements

Commercially available 2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid (IPA-3) is supplied at purities ≥96% (typically 97.40% by HPLC) and requires storage at 2-8°C under desiccated conditions with cold-chain shipping . In contrast, many ATP-competitive PAK1 inhibitors (e.g., FRAX486, PF-3758309) are stable at room temperature for extended periods and do not require cold-chain logistics . This difference in storage requirements may impact laboratory workflows, particularly for facilities without dedicated cold storage or for experiments requiring multiple freeze-thaw cycles.

Compound purity Storage stability Procurement logistics

Optimal Application Scenarios for 2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid (IPA-3) Based on Differentiated Evidence


Deconvoluting PAK1 Signaling in High-ATP Cellular Environments

IPA-3's non-ATP competitive, allosteric inhibition mechanism makes it uniquely suited for studying PAK1 function in cellular contexts with high intracellular ATP concentrations (1–5 mM). In these environments, ATP-competitive PAK1 inhibitors may exhibit reduced efficacy due to competition with ATP . Researchers can employ IPA-3 at concentrations around 30 μM in mouse embryonic fibroblasts to suppress both basal and PDGF-stimulated PAK activity without the confounding variable of ATP competition [1].

Selective Inhibition of Group I PAKs in Cancer Cell Signaling Studies

For studies requiring exclusive inhibition of group I PAKs (PAK1, PAK2, PAK3) without affecting group II PAKs (PAK4–6), IPA-3 is the preferred tool. Its allosteric binding site restricts activity to group I PAKs, whereas ATP-competitive inhibitors like PF-3758309 and FRAX486 also inhibit PAK4 with nanomolar potency . This selectivity is critical in cancer models where PAK4 signaling may independently regulate tumor progression and confound interpretation of PAK1-specific effects .

Functional Dissection of PAK1-Dependent Cytoskeletal Dynamics

IPA-3's demonstrated lack of interference with clathrin-mediated endocytosis positions it as a superior tool for investigating PAK1's role in cytoskeletal remodeling and cell migration. Many kinase inhibitors inadvertently disrupt endocytic trafficking, complicating the interpretation of phenotypes in actin dynamics assays. By preserving endocytic function, IPA-3 allows researchers to attribute observed effects on cell morphology and motility specifically to PAK1 inhibition rather than to off-target endocytic blockade .

Biochemical and Cellular Validation of PAK1 Allosteric Probe Compounds

Given its unique allosteric binding site, IPA-3 serves as an essential control compound in the development and validation of novel PAK1 allosteric inhibitors. Its well-characterized mechanism (covalent modification of autoregulatory domain cysteine residues) and established IC50 (2.5 μM) provide a benchmark for evaluating new chemical entities targeting the same regulatory pocket . Additionally, the availability of a negative control compound (PIR3.5) enables rigorous experimental design .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.